molecular formula C21H27NO2 B10944297 (E)-1-(1-Adamantyl)-3-(4-ethoxyanilino)-2-propen-1-one

(E)-1-(1-Adamantyl)-3-(4-ethoxyanilino)-2-propen-1-one

Cat. No.: B10944297
M. Wt: 325.4 g/mol
InChI Key: XAUGFFWAIKXCPP-BQYQJAHWSA-N
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Description

(E)-1-(1-Adamantyl)-3-(4-ethoxyanilino)-2-propen-1-one is an organic compound characterized by the presence of an adamantyl group, an ethoxyaniline moiety, and a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Adamantyl)-3-(4-ethoxyanilino)-2-propen-1-one typically involves a multi-step process. One common method starts with the preparation of 1-adamantyl ketone, which is then reacted with 4-ethoxyaniline under basic conditions to form the intermediate. This intermediate undergoes a condensation reaction with an appropriate aldehyde to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Adamantyl)-3-(4-ethoxyanilino)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The ethoxyaniline moiety can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

(E)-1-(1-Adamantyl)-3-(4-ethoxyanilino)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(1-Adamantyl)-3-(4-ethoxyanilino)-2-propen-1-one involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The ethoxyaniline moiety may interact with biological membranes or proteins, affecting their function. The propenone linkage can participate in conjugation with other molecular entities, enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantyl group but lacks the ethoxyaniline and propenone moieties.

    4-Ethoxyaniline: Contains the ethoxyaniline moiety but lacks the adamantyl and propenone groups.

    1-Adamantyl-2-propen-1-one: Contains the adamantyl and propenone groups but lacks the ethoxyaniline moiety.

Uniqueness

(E)-1-(1-Adamantyl)-3-(4-ethoxyanilino)-2-propen-1-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group provides rigidity and steric bulk, while the ethoxyaniline moiety offers potential for bioactivity. The propenone linkage enhances the compound’s reactivity, making it a versatile intermediate in organic synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-(4-ethoxyanilino)prop-2-en-1-one

InChI

InChI=1S/C21H27NO2/c1-2-24-19-5-3-18(4-6-19)22-8-7-20(23)21-12-15-9-16(13-21)11-17(10-15)14-21/h3-8,15-17,22H,2,9-14H2,1H3/b8-7+

InChI Key

XAUGFFWAIKXCPP-BQYQJAHWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C/C(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCOC1=CC=C(C=C1)NC=CC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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